Sulpho NHS biotin
Overview
Description
Sulfo-NHS-Biotin is an intermediate-length, water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that have primary amines . It is an N-hydroxysuccinimide ester (NHS ester) of biotin .
Synthesis Analysis
Sulfo-NHS-Biotin works by reacting with the primary amines of proteins to form stable amide bonds . This reaction occurs through nucleophilic attack, forming a stable amide linkage and releasing the NHS group . The reaction can be carried out directly in aqueous solutions, eliminating the need for prior dissolution in organic solvents .
Molecular Structure Analysis
Sulfo-NHS-Biotin contains a reactive NHS ring structure that reacts with an amine on the carbonyl group of a protein or other molecules . The addition of a negatively charged sulfonate group on the NHS ring structure increases the polarity within the molecule, making it water-soluble .
Chemical Reactions Analysis
Sulfo-NHS-Biotin reacts with primary amines to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .
Physical And Chemical Properties Analysis
Sulfo-NHS-Biotin is a water-soluble analog of NHS-Biotin . It contains a negatively charged sulfonate group on the NHS ring structure, which creates sufficient polarity within the molecule and allows it to be directly added into aqueous reactions without prior dissolution of organic solvents .
Scientific Research Applications
Protein Labeling and Detection
Sulfo-NHS biotin is widely used for protein labeling, allowing researchers to attach a biotin tag to proteins. This facilitates subsequent detection or purification using streptavidin probes or resins due to the strong biotin-streptavidin interaction .
Cell Surface Labeling
This compound is ideal for labeling cell surface proteins because it is negatively charged and does not permeate cell membranes. This specificity makes it valuable for studying cell surface markers and proteins .
Protein Purification
Researchers utilize Sulfo-NHS biotin to purify biotinylated proteins from complex mixtures. The biotin tag allows for easy isolation of the target protein using streptavidin affinity columns .
Antibody Biotinylation
Antibodies can be biotinylated using Sulfo-NHS biotin, enhancing their immobilization on surfaces or facilitating their detection in various assays due to the strong affinity to streptavidin .
Intracellular Labeling
Although Sulfo-NHS biotin is primarily used for surface labeling, its membrane permeability also allows for general intracellular labeling, enabling studies of intracellular protein interactions and functions .
Reversible Protein Labeling
With a cleavable disulfide bond in its structure, Sulfo-NHS-SS-Biotin allows for reversible labeling of proteins, which is useful in applications where temporary tagging is required .
Mechanism of Action
Target of Action
Sulfo NHS Biotin primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for labeling antibodies and other primary amine-containing macromolecules .
Mode of Action
Sulfo NHS Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is efficient in alkaline buffers .
Biochemical Pathways
The biochemical pathway involved in the action of Sulfo NHS Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes .
Pharmacokinetics
The pharmacokinetics of Sulfo NHS Biotin involve its solubility and reactivity. The compound is water-soluble, which allows reactions to be performed in the absence of organic solvents . It is also amine-reactive, meaning it reacts with primary amines such as lysine side-chains or the amino-termini of polypeptides . The compound forms permanent amide bonds, and its spacer arm cannot be cleaved .
Result of Action
The result of Sulfo NHS Biotin’s action is the biotinylation of the target proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylated proteins can be purified from unlabeled proteins using immobilized streptavidin and avidin .
Action Environment
The action of Sulfo NHS Biotin is influenced by environmental factors. For instance, the compound is moisture-sensitive , and it is recommended to store the vial of biotin reagent at -20°C with desiccant . This means that as long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .
Future Directions
Sulfo-NHS-Biotin has been used in various research applications, including protein labeling and surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . Future directions could involve its use in new bioconjugation techniques and the development of more efficient and sensitive detection systems .
properties
IUPAC Name |
sodium;1-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8?,9?,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOJRVDBCALEG-MJKYAOJXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N3NaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulpho NHS biotin | |
CAS RN |
119616-38-5 | |
Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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